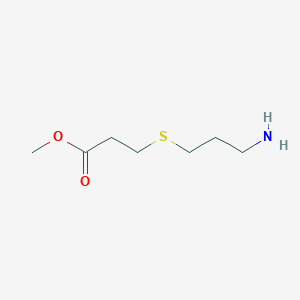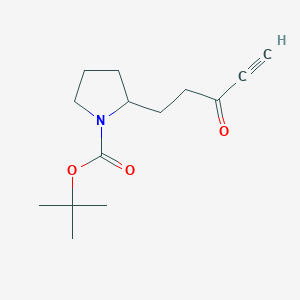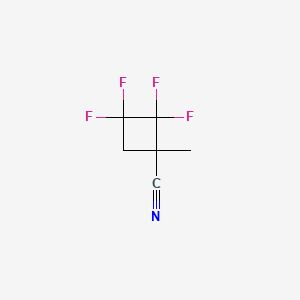
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile is a fluorinated compound characterized by a cyclobutane ring structure. It was first synthesized in the 1970s and has since been extensively researched for its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile typically involves the fluorination of cyclobutane derivatives. The reaction conditions often include the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carboxylic acid
- 2,2,3,3-Tetrafluoro-1,4-dioxane
Uniqueness
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile stands out due to its unique cyclobutane ring structure and the presence of multiple fluorine atoms, which impart distinct physical and chemical properties. These features make it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C6H5F4N |
|---|---|
Molecular Weight |
167.10 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H5F4N/c1-4(3-11)2-5(7,8)6(4,9)10/h2H2,1H3 |
InChI Key |
PSJNBPZVTSLIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1(F)F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
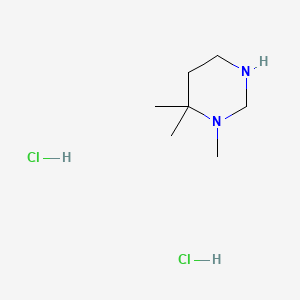
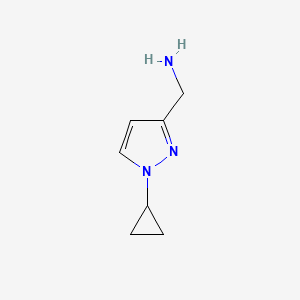
![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
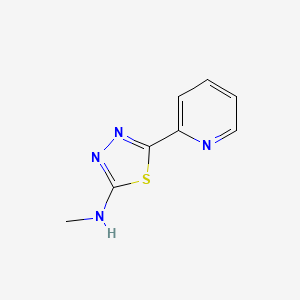
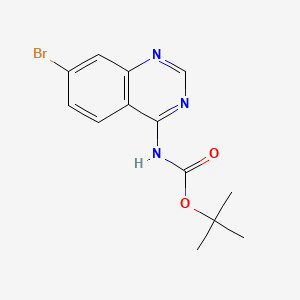
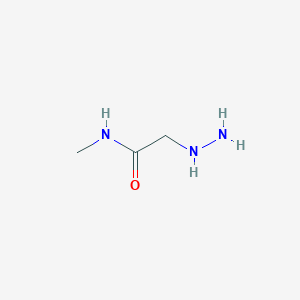
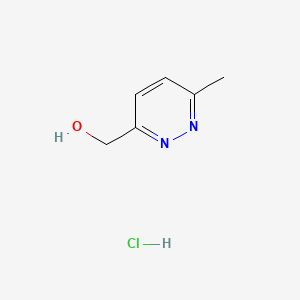
![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
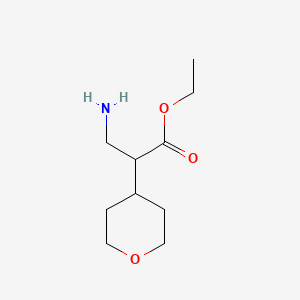
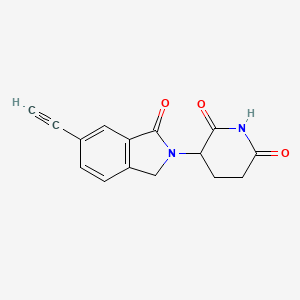
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
